Protein Aggregation Suppression: Ac-Arg-OH (Neutral State) vs. Arginine Hydrochloride (Cationic) in IgG Formulations at pH 4.8
In a head-to-head evaluation against human intravenous immunoglobulin G (IgG) at pH 4.8, acetyl arginine (predominantly neutral state) efficiently suppressed subvisible particle formation and retained high monomer content, whereas arginine monohydrochloride (cationic hydrochloride salt) significantly reduced colloidal stability (reduced diffusion interaction parameter, kd) and conformational stability (reduced unfolding transition temperature, Tm), leading to decreased monomer and increased subvisible particulates after agitation or thermal stress [1]. Furthermore, arginine ethyl ester hydrochloride—bearing an additional cationic charge—readily precipitated IgG at temperatures exceeding 25 °C, a failure mode not observed with acetyl arginine [1]. In follow-up work with etanercept (Enbrel®), acetyl arginine maintained higher monomer content than arginine monohydrochloride, with higher aggregation onset temperature (Tagg) detected for etanercept formulated with NALA [2].
| Evidence Dimension | Colloidal stability, conformational stability, monomer retention, and subvisible particle formation in therapeutic protein formulations |
|---|---|
| Target Compound Data | Acetyl arginine (NALA): Neutral state at pH 4.8; efficiently suppressed subvisible particle formation; retained high monomer content; higher Tagg in etanercept; no IgG precipitation at >25 °C |
| Comparator Or Baseline | Arginine monohydrochloride: Cationic at pH 4.8; reduced kd and Tm of IgG; decreased monomer content; increased subvisible particulates. Arginine ethyl ester hydrochloride: precipitated IgG at >25 °C |
| Quantified Difference | Directional: acetyl arginine preserved colloidal and conformational stability while arginine HCl and arginine ethyl ester HCl degraded both parameters. Qualitative magnitude: acetyl arginine maintained monomer content with 'almost no change' after agitation stress [3] |
| Conditions | Human intravenous immunoglobulin G (IgG) solution, pH 4.8; etanercept (Enbrel®) commercial formulation with 25 mM arginine; end-over-end rotation agitation for 5 days; thermal stress; differential scanning calorimetry (DSC), dynamic light scattering (DLS), size-exclusion chromatography (SEC), flow-imaging microscopy (FI) |
Why This Matters
For biopharmaceutical formulators selecting a protein aggregation suppressor, the neutral charge state of Ac-Arg-OH avoids the colloidal destabilization and temperature-dependent protein precipitation caused by cationic arginine salts, directly impacting shelf-life, safety, and regulatory compliance of liquid protein therapeutics.
- [1] Hada S, Burlakoti U, Kim KH, Han JS, Kim MJ, Kim NA, Jeong SH. A comprehensive evaluation of arginine and its derivatives as protein formulation stabilizers. Int J Pharm. 2023 Nov 25;647:123545. DOI: 10.1016/j.ijpharm.2023.123545. View Source
- [2] Kim NA, Noh GY, Hada S, Na KJ, Yoon HJ, Park KW, Park YM, Jeong SH. Enhanced protein aggregation suppressor activity of N-acetyl-L-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses. Int J Biol Macromol. 2022 Sep 1;216:42-51. DOI: 10.1016/j.ijbiomac.2022.06.176. View Source
- [3] Kim NA, Hada S, Jeong SH. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. Int J Biol Macromol. 2021 Jan 1;166:654-664. DOI: 10.1016/j.ijbiomac.2020.10.223. View Source
